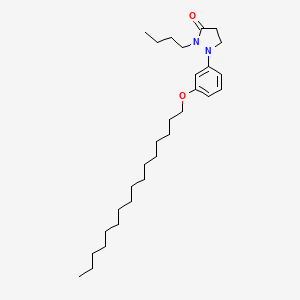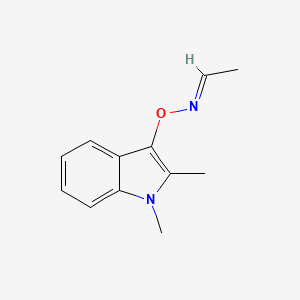
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, substituted with two methyl groups at the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime typically involves the reaction of acetaldehyde with O-(1,2-dimethyl-1H-indol-3-yl) hydroxylamine. The reaction is carried out under mild acidic conditions to facilitate the formation of the oxime linkage. The general reaction scheme is as follows:
[ \text{CH}_3\text{CHO} + \text{O-(1,2-dimethyl-1H-indol-3-yl) hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the indole moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Acetaldehyde oxime: Lacks the indole moiety, making it less complex.
Indole-3-carbinol: Contains the indole structure but lacks the oxime group.
1,2-Dimethylindole: Similar indole structure but without the oxime functionality.
Uniqueness: (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is unique due to the presence of both the indole and oxime functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(E)-N-(1,2-dimethylindol-3-yl)oxyethanimine |
InChI |
InChI=1S/C12H14N2O/c1-4-13-15-12-9(2)14(3)11-8-6-5-7-10(11)12/h4-8H,1-3H3/b13-4+ |
Clave InChI |
AIISQBGDIJHYGP-YIXHJXPBSA-N |
SMILES isomérico |
C/C=N/OC1=C(N(C2=CC=CC=C21)C)C |
SMILES canónico |
CC=NOC1=C(N(C2=CC=CC=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
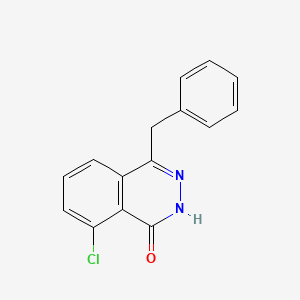

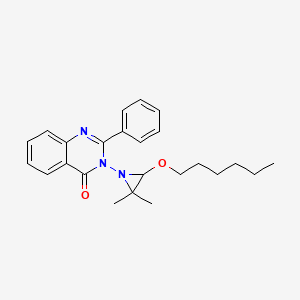
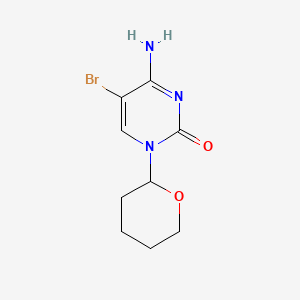
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
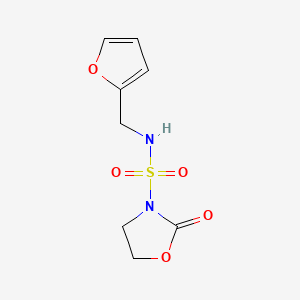

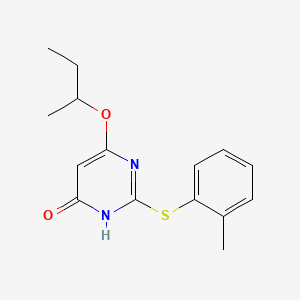
![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
